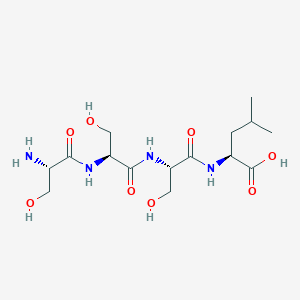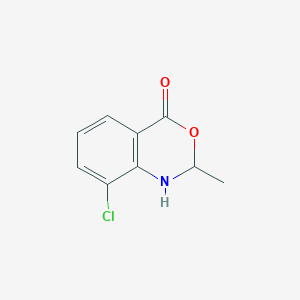![molecular formula C18H40O3Si2 B14208459 (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal CAS No. 824424-94-4](/img/structure/B14208459.png)
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal is a complex organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are often used in organic synthesis to protect hydroxyl functionalities due to their stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The aldehyde functionality is introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protective group strategies and oxidation reactions. The scalability of these reactions would depend on the availability of starting materials and the efficiency of the purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Removal of silyl protecting groups to yield free hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: Utilized in the study of biochemical pathways where protected aldehydes are required.
Industry: Employed in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal primarily involves the protection of hydroxyl groups, preventing unwanted side reactions during synthetic processes. The tert-butyl(dimethyl)silyl groups provide steric hindrance, making the protected hydroxyl groups less reactive. Upon deprotection, the free hydroxyl groups can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,5S)-3,5-Bis(trimethylsilyl)hexanal: Similar in structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silyl groups.
(3S,5S)-3,5-Bis(tert-butyldimethylsilyl)hexanol: The alcohol counterpart of the aldehyde.
(3S,5S)-3,5-Bis(tert-butyldimethylsilyl)hexanoic acid: The carboxylic acid derivative.
Uniqueness
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal is unique due to its specific protective groups, which offer a balance of stability and ease of removal. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Eigenschaften
CAS-Nummer |
824424-94-4 |
|---|---|
Molekularformel |
C18H40O3Si2 |
Molekulargewicht |
360.7 g/mol |
IUPAC-Name |
(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]hexanal |
InChI |
InChI=1S/C18H40O3Si2/c1-15(20-22(8,9)17(2,3)4)14-16(12-13-19)21-23(10,11)18(5,6)7/h13,15-16H,12,14H2,1-11H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
KVLQUIPVZLNGHI-JKSUJKDBSA-N |
Isomerische SMILES |
C[C@@H](C[C@@H](CC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CC(CC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)






![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)




